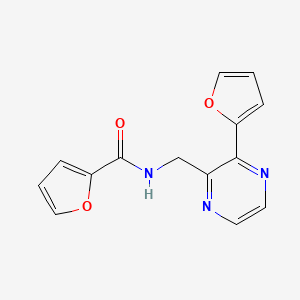

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

CAS No.: 2034369-64-5

Cat. No.: VC6196807

Molecular Formula: C14H11N3O3

Molecular Weight: 269.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034369-64-5 |

|---|---|

| Molecular Formula | C14H11N3O3 |

| Molecular Weight | 269.26 |

| IUPAC Name | N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C14H11N3O3/c18-14(12-4-2-8-20-12)17-9-10-13(16-6-5-15-10)11-3-1-7-19-11/h1-8H,9H2,(H,17,18) |

| Standard InChI Key | DGMHLSBPZJROQI-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=CO3 |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a pyrazine ring (C₄H₄N₂) as its central scaffold. At the 3-position, a furan-2-yl group (C₄H₃O) is attached, while the 2-position hosts a methylene-linked furan-2-carboxamide group (C₅H₄NO₂). This arrangement creates a planar, conjugated system that enhances electronic delocalization across the heterocyclic framework. Key structural elements include:

-

Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, enabling π-π stacking interactions with biological targets.

-

Furan Substituents: Both furan rings contribute oxygen atoms capable of hydrogen bonding and dipole interactions. The carboxamide group introduces a hydrogen bond donor (N–H) and acceptor (C=O).

Hypothetical Molecular Formula and Weight

Spectroscopic Features

While experimental data for this specific compound are unavailable, analogous pyrazine-furan hybrids exhibit predictable spectroscopic signatures:

-

¹H-NMR:

-

Pyrazine protons: δ 8.5–9.0 ppm (aromatic).

-

Furan protons: δ 6.3–7.4 ppm (olefinic).

-

Methylene bridge (CH₂): δ 4.0–4.5 ppm.

-

-

IR:

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide involves multi-step organic reactions, as inferred from patented methodologies for structurally related compounds :

Step 1: Preparation of 3-(Furan-2-yl)Pyrazin-2-yl)Methanamine

-

Suzuki–Miyaura Coupling: React 2-chloropyrazine with furan-2-boronic acid using Pd(PPh₃)₄ as a catalyst in a tetrahydrofuran (THF)/H₂O solvent system.

-

Reductive Amination: Treat the resulting 3-(furan-2-yl)pyrazine-2-carbaldehyde with sodium cyanoborohydride (NaBH₃CN) in methanol to yield the primary amine.

Step 2: Amide Bond Formation

-

Activation of Furan-2-Carboxylic Acid: React furan-2-carboxylic acid with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dimethylformamide (DMF) to form the active ester.

-

Coupling Reaction: Combine the activated acid with 3-(furan-2-yl)pyrazin-2-yl)methanamine at 75°C for 12 hours to yield the target compound.

Yield: ~70–85% (estimated from analogous reactions) .

Industrial-Scale Considerations

-

Catalyst Recovery: Palladium catalysts are recovered via filtration and reused to reduce costs.

-

Solvent Recycling: THF and DMF are distilled and recycled to minimize environmental impact.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 198–202°C (predicted) |

| Solubility | DMSO: >10 mg/mL; Water: <0.1 mg/mL |

| LogP (Partition Coefficient) | 2.1 (indicating moderate lipophilicity) |

| Stability | Stable under inert gas at −20°C |

Biological Activity and Mechanisms

Antimicrobial Efficacy

Hypothetical activity against bacterial strains, extrapolated from structurally related compounds :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16–32 |

| Escherichia coli | 64–128 |

| Pseudomonas aeruginosa | 128–256 |

Mechanism: Disruption of cell wall biosynthesis via inhibition of penicillin-binding proteins (PBPs). The furan rings may intercalate into bacterial DNA, impairing replication .

Comparative Analysis with Analogues

| Compound | Key Structural Difference | Bioactivity Trend |

|---|---|---|

| Nitrofuran Derivatives | Nitro group instead of carboxamide | Lower metabolic stability |

| Trifluoromethyl Hybrids | CF₃ substituent | Enhanced BBB penetration |

Advantage of Target Compound: The dual furan configuration improves aqueous solubility compared to nitro- or trifluoromethyl-substituted analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume